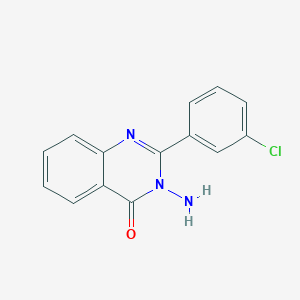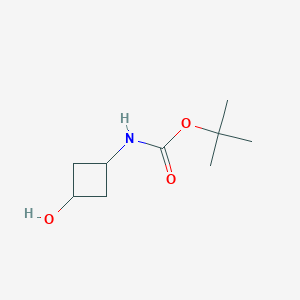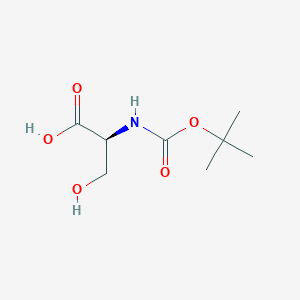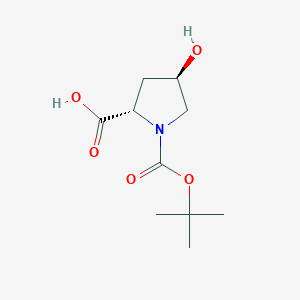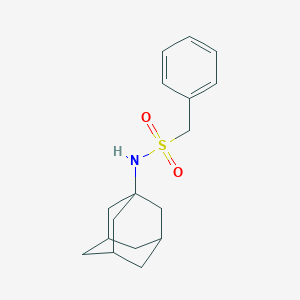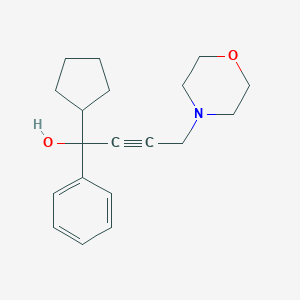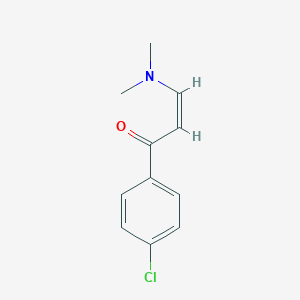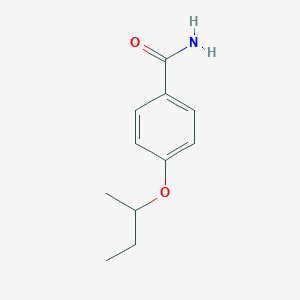
4-(Butan-2-yloxy)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“4-(Butan-2-yloxy)benzamide” is a chemical compound . It is related to benzamide compounds, which are widely used in the pharmaceutical, paper, and plastic industries, and also as an intermediate product in the synthesis of therapeutic agents .
Synthesis Analysis
Benzamides, including “4-(Butan-2-yloxy)benzamide”, can be synthesized through direct condensation of benzoic acids and amines under ultrasonic irradiation in the presence of Lewis acidic ionic liquid immobilized on diatomite earth . This method is green, rapid, mild, and highly efficient .Molecular Structure Analysis
The molecular structure of “4-(Butan-2-yloxy)benzamide” can be determined using various spectroscopic methods, including IR, 1H NMR, and 13C NMR .Chemical Reactions Analysis
Benzamides, including “4-(Butan-2-yloxy)benzamide”, can undergo various chemical reactions. For example, they can be hydrolyzed to produce an organic acid and ammonia .Physical And Chemical Properties Analysis
Benzamides, including “4-(Butan-2-yloxy)benzamide”, generally have high boiling points and melting points . They are polar in nature, which results in their solubility in water .Aplicaciones Científicas De Investigación
Synthesis and Material Properties
- Polymer Synthesis : Compounds structurally related to 4-(Butan-2-yloxy)benzamide have been used in the synthesis of new polyamides with significant thermal stability and solubility in polar solvents, which are useful for creating flexible, tough films. These polyamides display high glass transition temperatures and are noncrystalline, indicating potential applications in high-performance materials (Hsiao, Yang, & Chen, 2000).
Pharmacological Applications
- Antipsychotic Agents : Benzamide derivatives, related to 4-(Butan-2-yloxy)benzamide, have been explored as potential antipsychotic agents with promising in vitro and in vivo activities. These studies suggest the possibility of developing new therapeutic agents for psychiatric conditions (Norman, Rigdon, Hall, & Navas, 1996).
Organic Synthesis and Chemical Properties
- Sulfur Addition Reactions : Research into the reactivity of similar compounds in sulfur addition reactions has led to new methods for preparing thiobenzamides, showcasing the versatility of benzamide derivatives in synthetic organic chemistry (Mlostoń et al., 2005).
- Photopolymerization : Investigations into nitroxide-mediated photopolymerization have utilized alkoxyamine derivatives with chromophore groups for initiating polymerization under UV light, indicating applications in materials science and coatings (Guillaneuf et al., 2010).
- Antimicrobial and Anticancer Evaluation : A series of benzohydrazides, which are structurally similar, showed significant antimicrobial and anticancer potentials, suggesting these compounds could be used as leads for the development of new therapeutic agents (Saini et al., 2014).
Chemical Interaction Studies
- Molecular Interaction Analysis : Studies on the interactions of benzamide in mixtures with alcohols highlight the importance of hydrogen bonding in determining the properties of liquid mixtures, relevant for understanding solvation phenomena and designing solvents (Kannappan, Kesavasamy, & Ponnuswamy, 2008).
Safety And Hazards
Propiedades
IUPAC Name |
4-butan-2-yloxybenzamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO2/c1-3-8(2)14-10-6-4-9(5-7-10)11(12)13/h4-8H,3H2,1-2H3,(H2,12,13) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RCTCFCCLPKJVCZ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)OC1=CC=C(C=C1)C(=O)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.24 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(Butan-2-yloxy)benzamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

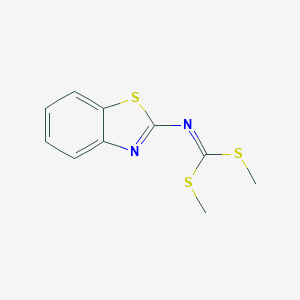
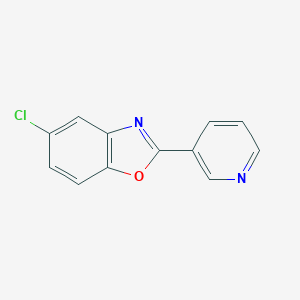
![4-[(2-Chloro-4-fluorobenzyl)oxy]-3-methoxybenzoic acid](/img/structure/B346112.png)
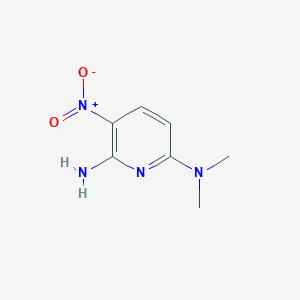
![1-[2-methyl-5-(propan-2-yl)benzyl]-1H-indole-2,3-dione](/img/structure/B346133.png)
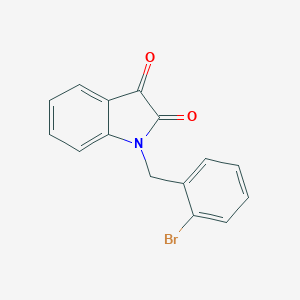
![4-[(3,4-Dichlorobenzyl)oxy]benzamide](/img/structure/B346143.png)
